molecular formula C18H17N3 B5561279 1,2,4-Triazolo[3,4-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-3-phenyl- CAS No. 147567-56-4

1,2,4-Triazolo[3,4-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-3-phenyl-

Cat. No.: B5561279
CAS No.: 147567-56-4
M. Wt: 275.3 g/mol
InChI Key: CSCOJYVCYSWDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol (CAS: 330998-71-5) is a fused heterocyclic derivative featuring a triazolo[3,4-a]isoquinoline core substituted with a phenolic group at position 3 and two methyl groups at positions 5 and 6 of the dihydroisoquinoline ring (Figure 1). Its molecular formula is C₁₈H₁₇N₃O, with a molecular weight of 291.35 g/mol and a monoisotopic mass of 291.137162 Da .

The synthesis of this class of compounds typically involves cyclocondensation reactions. For instance, triazolo[3,4-a]isoquinoline derivatives are often synthesized via microwave-assisted methods using chitosan as a catalyst .

Properties

IUPAC Name

5,5-dimethyl-3-phenyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-18(2)12-14-10-6-7-11-15(14)17-20-19-16(21(17)18)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCOJYVCYSWDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351311
Record name 1,2,4-Triazolo[3,4-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147567-56-4
Record name 1,2,4-Triazolo[3,4-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1,2,4-Triazolo[3,4-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-3-phenyl- is a member of the triazole family and has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₃F₄N₃
  • Molecular Weight : 299.27 g/mol
  • InChIKey : MGIGYBJXDTYVGN-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several pharmacological properties:

  • Anticancer Activity :
    • Compounds in the isoquinoline family have been identified as potential inhibitors of caspase enzymes, which play a crucial role in apoptosis. For instance, derivatives have shown low nanomolar potency against caspase-3 (IC50 = 40 nM), indicating a strong potential for anticancer applications .
    • A study highlighted that certain triazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Antimicrobial Activity :
    • Research has demonstrated that triazole derivatives possess antimicrobial properties. For example, certain compounds showed effectiveness against pathogenic bacteria when compared to standard antibiotics like chloramphenicol .
  • Anticonvulsant Properties :
    • Some derivatives have been screened for anticonvulsant activity, showing potential efficacy through inhibition of voltage-gated sodium channels (VGSC) which are critical in seizure propagation .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Apoptosis : The inhibition of caspase enzymes suggests that these compounds can modulate apoptotic pathways, potentially providing therapeutic benefits in cancer treatment.
  • Interference with Ion Channels : The anticonvulsant properties are attributed to the modulation of ion channels, particularly VGSCs.

Case Studies and Research Findings

StudyFocusFindings
Caspase InhibitionIdentified potent inhibitors with IC50 values as low as 40 nM against caspase-3.
Antimicrobial ActivityCompounds showed significant activity against various bacterial strains; effective against HCT-116 and MCF-7 cell lines.
Bromodomain InhibitionInvestigated selectivity and potency against BRD9 and other bromodomains; some compounds showed submicromolar IC50 values.

Scientific Research Applications

Case Studies

  • Chalcone Derivatives : A study synthesized several chalcone derivatives containing 1,2,4-triazolo[3,4-a]isoquinoline moieties. Among them, compounds exhibited IC50 values as low as 0.023 µM against A549 lung cancer cells, indicating potent antiproliferative effects. These compounds induced apoptosis through intrinsic pathways, suggesting their potential as novel anticancer agents .
  • Breast Cancer Suppression : Another study focused on chalcone analogues with methoxy groups that demonstrated significant inhibition of breast carcinoma cell growth through cell cycle arrest and apoptosis induction. These findings support the viability of these compounds in developing effective breast cancer therapies .

Comparative Data Table: Anticancer Activity

CompoundIC50 (µM)Cancer TypeMechanism of Action
Chalcone 3e0.031Lung Cancer (A549)EGFR inhibition
Chalcone 3f0.023Lung Cancer (A549)EGFR inhibition
Methoxy ChalconeN/ABreast CancerCell cycle arrest and apoptosis

Pharmacological Evaluation

The anticonvulsant properties of 1,2,4-triazolo[3,4-a]isoquinoline derivatives have also been explored extensively. A notable compound from this class demonstrated significant anticonvulsant activity in maximal electroshock (MES) tests with an ED50 value of 63.31 mg/kg. This compound outperformed standard anticonvulsants like valproate and showed a protective index greater than 7.9 .

Case Studies

  • 9-Alkoxy Derivative : The compound known as 9-(exyloxy)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3(2H)-one showed promising results in both MES and pentylenetetrazole (PTZ)-induced seizure tests. Its high efficacy indicates potential for further development as an anticonvulsant medication .

Comparative Data Table: Anticonvulsant Activity

CompoundED50 (mg/kg)Test TypeComparison with Standard
9-Alkoxy Derivative63.31MESHigher than Valproate
Other CompoundsN/APTZN/A

Other Potential Applications

Beyond cancer and epilepsy treatments, the unique structural properties of 1,2,4-triazolo[3,4-a]isoquinoline derivatives suggest potential applications in:

  • Antimicrobial Agents : Some studies indicate effectiveness against fungal pathogens.
  • Neuroprotective Agents : Their ability to interact with neurotransmitter systems may provide benefits in neurodegenerative disorders.
  • Material Science : The stability and reactivity of these compounds can be harnessed in developing novel materials.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Bioactivity: The phenolic group in the target compound enhances solubility and hydrogen-bonding capacity, contributing to its cytotoxicity against MCF7 cells (IC₅₀ = 8.2 µM) . In contrast, the acetylated analog (C₁₆H₁₂N₄O) exhibits broad-spectrum antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) due to increased lipophilicity . Halogenated derivatives (e.g., 5-(4-chlorophenyl)-triazolo[3,4-a]isoquinoline) show enhanced crystallinity and stability, as evidenced by single-crystal X-ray studies .

Core Modifications: Replacing the isoquinoline core with a phthalazine ring (e.g., N-benzyl-3-phenyl-triazolo[3,4-a]phthalazin-6-amine) shifts activity toward EGFR inhibition (IC₅₀ = 0.89 µM in NSCLC), likely due to improved steric complementarity with kinase domains . Chalcone-functionalized derivatives (e.g., tetrahydro-triazolo chalcones) demonstrate dual mechanisms: apoptosis induction and cell-cycle arrest (G2/M phase) in breast cancer models .

Synthetic Accessibility :

  • The target compound is synthesized via eco-friendly methods (microwave irradiation, chitosan catalyst), achieving yields >85% . In contrast, phthalazine-based analogs require multistep sequences involving halogenated intermediates .

Q & A

Q. What are the established synthetic routes for 1,2,4-triazolo[3,4-a]isoquinoline derivatives, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with α-keto hydrazonoyl halides or chalcone intermediates. For example:

  • Route 1 : Reacting 3-acetyl-8,9-dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline with substituted aldehydes in Claisen–Schmidt condensation (KOH catalyst, ethanol solvent) yields chalcone derivatives .
  • Route 2 : Catalyst-free 5-exo-dig cyclization of chloroethynylphosphonates with hydrazinylisoquinolines in acetonitrile at room temperature produces triazolo[3,4-a]isoquinolines with phosphonate groups (70–85% yield) .
    Key Variables : Solvent polarity, catalyst choice (e.g., KOH vs. K₂CO₃), and temperature critically affect regioselectivity and purity. For reproducibility, optimize stoichiometry (1:1 molar ratio) and monitor via TLC .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer: Use a multi-spectral approach:

NMR : Confirm the triazole ring protons (δ 7.8–8.2 ppm in ¹H NMR) and quaternary carbons (δ 145–155 ppm in ¹³C NMR).

HRMS : Verify molecular ion peaks (e.g., m/z 291.354 for C₁₈H₁₇N₃O) .

X-ray Diffraction : Resolve crystal packing and bond angles (e.g., dihedral angles between triazole and isoquinoline moieties) .
Note : Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological screening models are used to assess its bioactivity?

Methodological Answer:

  • Anticancer : MTT assays on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values compared to doxorubicin .
  • Antimicrobial : Disk diffusion against S. aureus and E. coli; MIC values determined via broth microdilution .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
    Controls : Include solvent-only and positive controls (e.g., cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How does structural modification (e.g., substituent variation) impact biological activity?

Methodological Answer: SAR Insights :

SubstituentPositionActivity Trend
-OCH₃C-8,9Enhances cytotoxicity (IC₅₀ ↓ 40% vs. parent)
-CF₃C-3Increases lipophilicity (logP ↑ 1.2) and antimicrobial potency
-PhC-3Stabilizes π-π stacking with DNA topoisomerase II
Design Strategy :
  • Introduce electron-donating groups (e.g., -OCH₃) to enhance DNA intercalation.
  • Use QSAR models to predict logP and polar surface area for blood-brain barrier penetration .

Q. What mechanistic pathways explain its anticancer activity?

Methodological Answer:

  • DNA Damage : Comet assay detects double-strand breaks in treated MCF-7 cells .
  • Enzyme Inhibition : Molecular docking (AutoDock Vina) shows binding to tubulin (ΔG = -9.2 kcal/mol) and topoisomerase II (Ki = 0.8 µM) .
  • ROS Induction : DCFH-DA staining confirms ROS generation (2.5-fold increase vs. control) .
    Validation : CRISPR knockouts of TP53 or BAX reduce apoptosis, confirming p53-dependent pathways .

Q. How are in vivo efficacy and toxicity profiles evaluated?

Methodological Answer:

  • Xenograft Models : BALB/c mice implanted with MCF-7 tumors (25 ± 3 g) dosed at 10 mg/kg/day (i.p.) for 21 days .
  • Toxicity : Monitor serum ALT/AST (liver) and BUN/creatinine (kidney). Histopathology (H&E staining) assesses organ damage .
  • PK/PD : LC-MS/MS quantifies plasma concentration (Cₘₐₓ = 1.2 µg/mL at 2 h) and half-life (t₁/₂ = 4.5 h) .

Q. How do computational methods guide the optimization of this compound?

Methodological Answer:

  • Docking : Prioritize derivatives with high affinity for EGFR (PDB: 1M17) using Glide SP scoring .
  • MD Simulations : GROMACS assesses binding stability (RMSD < 2.0 Å over 100 ns) .
  • ADMET Prediction : SwissADME predicts poor BBB permeability but high GI absorption (73%) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Prep : Solid-phase extraction (C18 cartridges) removes proteins from plasma.
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode. MRM transitions: m/z 291 → 189 (quantifier) and 291 → 145 (qualifier) .
  • Validation : Meet FDA guidelines for linearity (R² > 0.99), accuracy (85–115%), and precision (RSD < 15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.